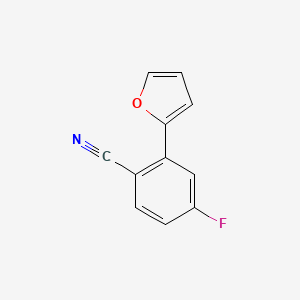

4-Fluoro-2-(furan-2-yl)benzonitrile

Description

Properties

Molecular Formula |

C11H6FNO |

|---|---|

Molecular Weight |

187.17 g/mol |

IUPAC Name |

4-fluoro-2-(furan-2-yl)benzonitrile |

InChI |

InChI=1S/C11H6FNO/c12-9-4-3-8(7-13)10(6-9)11-2-1-5-14-11/h1-6H |

InChI Key |

OMFWNHWSOHSYIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=C(C=CC(=C2)F)C#N |

Origin of Product |

United States |

Foundational & Exploratory

The 2-(Furan-2-yl)benzonitrile Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Abstract

The convergence of a furan ring and a benzonitrile moiety in the 2-(furan-2-yl)benzonitrile core creates a unique chemical scaffold with significant potential in medicinal chemistry. This technical guide provides an in-depth analysis of this scaffold, intended for researchers, scientists, and drug development professionals. We will explore the primary synthetic routes to these derivatives, with a focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. The guide will then delve into the diverse pharmacological applications of this scaffold, with a particular emphasis on its potential as a pharmacophore for anticancer agents, including a rationale-driven hypothesis for its utility in developing Poly (ADP-ribose) polymerase (PARP) inhibitors. Structure-activity relationships (SAR) gleaned from related compound series will be discussed to provide a framework for the rational design of novel therapeutic agents. This guide aims to be a comprehensive resource, integrating synthetic protocols, biological data, and mechanistic insights to facilitate the exploration of the 2-(furan-2-yl)benzonitrile chemical space.

Introduction: The Furan-Benzonitrile Hybrid Scaffold

The furan ring is a well-established "privileged scaffold" in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a valuable component in drug design.[2] Similarly, the benzonitrile group is a key feature in many pharmacologically active molecules, often involved in critical binding interactions with biological targets. The fusion of these two pharmacophores into the 2-(furan-2-yl)benzonitrile core results in a planar, aromatic system with a distinct electronic and steric profile, offering a compelling starting point for the development of novel therapeutics. This guide will provide a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of derivatives based on this promising scaffold.

Synthesis of 2-(Furan-2-yl)benzonitrile Derivatives

The most direct and widely applicable method for the synthesis of the 2-(furan-2-yl)benzonitrile core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This reaction forms the key carbon-carbon bond between the furan and benzene rings with high efficiency and functional group tolerance.[2]

The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of 2-(furan-2-yl)benzonitrile, two primary disconnection approaches are viable:

-

Route A: Coupling of 2-bromobenzonitrile with furan-2-boronic acid.

-

Route B: Coupling of 2-iodofuran with 2-cyanophenylboronic acid.

Route A is often preferred due to the commercial availability and relative stability of the starting materials. However, furan-2-boronic acid is known to be susceptible to protodeboronation, especially at elevated temperatures.[4] Therefore, careful optimization of the reaction conditions is crucial for achieving high yields.

Caption: Generalized workflow for the synthesis of 2-(furan-2-yl)benzonitrile derivatives via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromobenzonitrile and Furan-2-boronic Acid

Causality Behind Experimental Choices: The following protocol is designed to mitigate the potential for protodeboronation of furan-2-boronic acid by utilizing a highly active palladium pre-catalyst that allows for lower reaction temperatures and shorter reaction times. The choice of a non-aqueous, yet polar, solvent system with a phosphate base also helps to stabilize the boronic acid.

Materials:

-

2-Bromobenzonitrile (1.0 equiv)

-

Furan-2-boronic acid (1.2 equiv)

-

XPhos Pd G3 (Palladium pre-catalyst, 2 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

Anhydrous 1,4-dioxane

-

Degassed water

Procedure:

-

To an oven-dried reaction vial, add 2-bromobenzonitrile, furan-2-boronic acid, and potassium phosphate.

-

Seal the vial with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.

-

Under a positive pressure of argon, add the XPhos Pd G3 catalyst.

-

Add degassed 1,4-dioxane and a small amount of degassed water (e.g., 10:1 dioxane:water) via syringe.

-

Stir the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(furan-2-yl)benzonitrile.

Medicinal Chemistry Applications

The 2-(furan-2-yl)benzonitrile scaffold holds promise in several therapeutic areas, with a strong rationale for its application in oncology.

Rationale for PARP Inhibition: A Hypothesis

Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for DNA single-strand break repair.[5] Inhibitors of PARP have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[6][7] A common structural feature of many potent PARP inhibitors is an aromatic system with a nitrile group, which often engages in key hydrogen bonding interactions within the nicotinamide binding pocket of the enzyme.

Given the structural similarities between the 2-(furan-2-yl)benzonitrile core and the pharmacophores of known PARP inhibitors, it is hypothesized that this scaffold could serve as a novel template for the design of new PARP inhibitors. The furan ring can be further functionalized to optimize binding affinity and pharmacokinetic properties.

Caption: Key areas for structure-activity relationship exploration of the 2-(furan-2-yl)benzonitrile scaffold.

-

Furan Ring Substitution: As seen in studies of YC-1 analogs, substitution at the 5-position of the furan ring (e.g., with a hydroxymethyl group) can be crucial for biological activity. [8]This position is a key vector for exploring further interactions with the target protein.

-

Benzene Ring Substitution: The electronic and steric nature of substituents on the benzonitrile ring can significantly influence activity. Electron-donating groups (e.g., -OH, -OMe) have been shown to enhance the potency of some benzofuran derivatives. [9]Halogenation can also be explored to modulate lipophilicity and introduce potential halogen bonding interactions.

-

Nitrile Group Bioisosteres: While the nitrile group is hypothesized to be important for PARP inhibition, exploring bioisosteric replacements (e.g., oxadiazole, triazole) could lead to compounds with improved pharmacokinetic profiles.

Conclusion and Future Directions

The 2-(furan-2-yl)benzonitrile scaffold represents a promising and underexplored area of medicinal chemistry. Its straightforward synthesis via Suzuki-Miyaura coupling allows for the rapid generation of diverse compound libraries. The structural analogy to known pharmacophores, particularly those found in PARP inhibitors, provides a strong rationale for its investigation as a novel anticancer agent. Future research should focus on the synthesis and biological evaluation of a focused library of 2-(furan-2-yl)benzonitrile derivatives to validate the PARP inhibition hypothesis and explore other potential therapeutic applications, such as kinase inhibition. Detailed SAR studies will be essential for optimizing the potency, selectivity, and drug-like properties of this versatile scaffold.

References

-

Chen, J., et al. (2017). Antitumor agents 279. Structure-activity relationship and in vivo studies of novel 2-(furan-2-yl)naphthalen-1-ol (FNO) analogs as potent and selective anti-breast cancer agents. European Journal of Medicinal Chemistry, 138, 934-947. [Link]

-

Guo, M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450. [Link]

-

Yilmaz, M., et al. (2010). Synthesis and biological activity studies of furan derivatives. Medicinal Chemistry Research, 19(4), 354-365. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 7(4), 3469-3484. [Link]

-

Li, Y., et al. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1335-1345. [Link]

-

Al-Ostath, A., et al. (2021). Enzymes Inhibition Profiles and Antibacterial Activities of Benzylidenemalononitrile Derivatives. Molecules, 26(16), 4963. [Link]

-

Naik, P., et al. (2022). Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic acids. Scientific Reports, 12(1), 1-12. [Link]

-

Kim, D., et al. (2020). (E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one Derivatives as Tyrosinase Inhibitors and Melanogenesis Inhibition: An In Vitro and In Silico Study. Molecules, 25(22), 5469. [Link]

-

Chen, Y.-L., et al. (2018). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of the Chinese Chemical Society, 65(1), 27-40. [Link]

-

Li, Y., et al. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Semantic Scholar. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Romagnoli, R., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(18), 6523. [Link]

-

Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

Taha, M., et al. (2021). Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity. RSC Advances, 11(52), 32958-32971. [Link]

-

Khan, I., et al. (2022). Biology-oriented drug synthesis of nitrofurazone derivatives: Their α-glucosidase inhibitory activity and molecular docking studies. Arabian Journal of Chemistry, 15(1), 103521. [Link]

-

Temirak, A., et al. (2014). Synthesis, biological evaluation, and docking studies of new 2-furylbenzimidazoles as anti-angiogenic agents: part II. Archiv der Pharmazie, 347(4), 259-268. [Link]

-

ResearchGate. (2023). Furan and benzofuran derivatives as privileged scaffolds as anticancer agents: SAR and docking studies (2010 to till date). [Link]

-

Gunjal, P., et al. (2021). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology, 12, 672132. [Link]

-

Wang, Z., et al. (2022). Synthesis of furan-2-ones and spiro[furan-2,3ʹ-indoline] derivatives using polyether sulfone sulfamic acid catalysis. Scientific Reports, 12(1), 1-10. [Link]

-

SciSpace. (2021). A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. [Link]

-

Kim, H., et al. (2022). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers, 14(15), 3719. [Link]

-

Piskov, K., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 28(20), 7168. [Link]

-

Kumar, A., et al. (2015). Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. Journal of Chemical and Pharmaceutical Research, 7(3), 1230-1236. [Link]

-

Kumar, R., et al. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1), 123-131. [Link]

-

Helleday, T. (2013). The Elephant and the Blind Men: Making Sense of PARP Inhibitors in Homologous Recombination Deficient Tumor Cells. Frontiers in Oncology, 3, 228. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

ecancer. (2012). New mechanism of action for PARP inhibitors discovered. [Link]

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media | MDPI [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | The Elephant and the Blind Men: Making Sense of PARP Inhibitors in Homologous Recombination Deficient Tumor Cells [frontiersin.org]

- 8. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of 4-Fluoro-2-Substituted Benzonitrile Building Blocks in Modern Synthesis

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Fluorinated Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular frameworks has become an indispensable tool for fine-tuning physicochemical and pharmacological properties.[1] Among the myriad of fluorinated building blocks, 4-fluoro-2-substituted benzonitriles have emerged as a particularly versatile and powerful class of intermediates. Their unique electronic architecture, characterized by a strongly electron-withdrawing nitrile group and a strategically positioned fluorine atom, offers a confluence of reactivity that enables a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and application of these critical building blocks, offering field-proven insights into their effective utilization in complex molecular design.

The fluorine atom at the 4-position and a variable substituent at the 2-position create a unique chemical environment. The fluorine atom enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr), while the nitrile group can be transformed into a variety of other functional groups.[2] The substituent at the 2-position provides an additional point of diversity and can be used to modulate the reactivity of the molecule and the properties of the final product. This strategic arrangement makes 4-fluoro-2-substituted benzonitriles highly valuable precursors for the synthesis of active pharmaceutical ingredients (APIs), materials for organic light-emitting diodes (OLEDs), and other high-value organic molecules.[3]

I. Synthetic Strategies for Accessing 4-Fluoro-2-Substituted Benzonitriles

The efficient synthesis of 4-fluoro-2-substituted benzonitriles is a critical first step in their application. Several robust methods have been developed, with the choice of route often depending on the nature of the desired ortho-substituent and the availability of starting materials.

A. Palladium-Catalyzed Cyanation: A Mild and General Approach

Palladium-catalyzed cyanation has become a go-to method for the introduction of a nitrile group onto an aromatic ring due to its mild reaction conditions and broad functional group tolerance.[4] This approach is particularly useful for the synthesis of 4-fluoro-2-substituted benzonitriles from the corresponding aryl halides or triflates.

A variety of cyanide sources can be employed, with potassium hexacyanoferrate(II) (K4[Fe(CN)6]) being a notable example due to its low toxicity compared to other cyanide salts.[4] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Table 1: Representative Palladium-Catalyzed Cyanation Conditions

| Starting Material | Catalyst | Ligand | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Fluoro-2-bromo-toluene | Pd(OAc)2 | dppf | Zn(CN)2 | DMF | 120 | 85 | [5] |

| 4-Fluoro-2-iodoaniline | Pd2(dba)3 | XPhos | K4[Fe(CN)6] | t-BuOH/H2O | 100 | 92 | [4] |

| 4-Fluoro-2-chlorophenol | Pd(PPh3)4 | - | KCN | DMA | 140 | 78 | [6] |

Experimental Protocol: Palladium-Catalyzed Cyanation of 4-Fluoro-2-bromotoluene

-

To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-fluoro-2-bromotoluene (1.0 mmol), zinc cyanide (0.6 mmol), and palladium(II) acetate (0.02 mmol).

-

Add 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.04 mmol) and anhydrous N,N-dimethylformamide (DMF) (5 mL).

-

Stir the mixture at 120 °C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 4-fluoro-2-methylbenzonitrile.

B. Directed ortho-Metalation: A Regioselective Functionalization Strategy

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[7][8] In the context of 4-fluorobenzonitrile, the nitrile group can act as a directing metalation group (DMG), facilitating the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent.[9] The resulting aryllithium species can then be quenched with an electrophile to introduce a substituent at the 2-position.

The choice of base and reaction conditions is critical to the success of DoM. The use of additives such as tetramethylethylenediamine (TMEDA) can break up organolithium aggregates, increasing the basicity and accelerating the metalation.[7]

Figure 1: A simplified workflow for the synthesis of 4-fluoro-2-substituted benzonitriles via Directed ortho-Metalation.

II. The Reactivity Landscape: Harnessing the Power of Fluorine and Nitrile Groups

The synthetic utility of 4-fluoro-2-substituted benzonitriles lies in the distinct and often synergistic reactivity of the fluorine atom and the nitrile group.

A. Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

The fluorine atom at the 4-position of the benzonitrile ring is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing nature of both the nitrile group and the fluorine atom itself, which stabilizes the intermediate Meisenheimer complex.[10][11] This reactivity allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, at the 4-position.

The SNAr reaction of 4-fluorobenzonitrile has been the subject of detailed mechanistic studies, which suggest that the reaction can proceed through a continuum of mechanisms, from a stepwise pathway involving a discrete Meisenheimer intermediate to a more concerted process, depending on the nature of the nucleophile and the reaction conditions.[12]

Figure 2: The general mechanism of Nucleophilic Aromatic Substitution (SNAr) on a 4-fluoro-2-substituted benzonitrile.

B. Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into a variety of other valuable moieties.[2]

-

Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This transformation is often a key step in the synthesis of APIs.

-

Reduction to Primary Amines: The nitrile group can be reduced to a primary amine using a variety of reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This provides access to a different class of substituted anilines.

-

Cycloaddition to Tetrazoles: The [3+2] cycloaddition of azides to nitriles is a widely used method for the synthesis of tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.[2]

III. Applications in Drug Discovery and Materials Science

The unique combination of reactivity and the ability to fine-tune molecular properties through the introduction of fluorine has led to the widespread use of 4-fluoro-2-substituted benzonitriles in both drug discovery and materials science.

A. Key Building Blocks for Active Pharmaceutical Ingredients (APIs)

A prominent example of the application of a 4-fluoro-2-substituted benzonitrile in drug synthesis is in the preparation of Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[3] The synthesis of Trelagliptin utilizes 4-fluoro-2-methylbenzonitrile as a key intermediate.[13]

B. Advanced Materials for Organic Electronics

In the field of materials science, 4-fluoro-2-substituted benzonitriles are valuable precursors for the synthesis of materials with interesting photophysical properties. For instance, 4-fluoro-2-methylbenzonitrile has been used to synthesize emitters for organic light-emitting diodes (OLEDs) that exhibit thermally activated delayed fluorescence (TADF).[3] These materials have the potential to significantly improve the efficiency of OLED devices.

Conclusion

4-Fluoro-2-substituted benzonitriles are a class of building blocks that offer a powerful combination of reactivity and tunability. Their strategic deployment in organic synthesis enables the efficient construction of complex molecules with desirable properties for a wide range of applications, from life-saving pharmaceuticals to cutting-edge electronic materials. A thorough understanding of their synthesis and reactivity is therefore essential for any researcher or scientist working at the forefront of chemical innovation.

References

-

PMC. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole. Retrieved from [Link]

-

ACS Publications. (2023, July 21). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics. Retrieved from [Link]

-

Organic Syntheses. (2024, December 31). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.

-

Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

-

Andrew G Myers Research Group. (n.d.). ortho metalation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

-

YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Western Michigan University ScholarWorks at WMU. (2023, July 21). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Retrieved from [Link]

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

PMC. (2021, March 4). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]

-

Pharmacy Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

PMC. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

PMC. (n.d.). Carbon-Hydrogen Bond Functionalization Approach for the Synthesis of Fluorenones and ortho-Arylated Benzonitriles. Retrieved from [Link]

-

Organic Letters. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Retrieved from [Link]

-

The Role of 2-Fluoro-4-methoxybenzonitrile in API Synthesis. (2026, January 30). The Role of 2-Fluoro-4-methoxybenzonitrile in API Synthesis. Retrieved from [Link]

-

PMC. (n.d.). Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Retrieved from [Link]

-

PMC. (n.d.). Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-2-methoxybenzonitrile. Retrieved from [Link]

-

WIPO Patentscope. (2016, February 18). a process for the preparation of 4-fluoro-2-methylbenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB.

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Palladium-catalyzed regioselective C–H bond arylations at the C3 position of ortho-substituted fluorobenzenes. Retrieved from [Link]

-

PMC. (n.d.). Palladium-Catalyzed Carbonylative Fluoroalkylation of 1,3-Enynes to Access Allenyl Primary Amides. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Fluorobenzonitrile. Retrieved from [Link]

-

Malaysian Journal of Analytical Sciences. (2024, February 28). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved from [Link]

-

RSC Publishing. (n.d.). ortho-Functionalization of azobenzenes via hypervalent iodine reagents. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ossila.com [ossila.com]

- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 6. thieme-connect.de [thieme-connect.de]

- 7. baranlab.org [baranlab.org]

- 8. Directed Ortho Metalation [organic-chemistry.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Technical Guide: 4-Fluoro-2-(furan-2-yl)benzonitrile

This guide details the chemical profile, synthesis, and application of 4-Fluoro-2-(furan-2-yl)benzonitrile , a specialized biaryl intermediate used in medicinal chemistry.

Advanced Scaffold for SNAr Diversification and Heterocyclic Fusion

Executive Summary & Compound Identity

4-Fluoro-2-(furan-2-yl)benzonitrile (Molecular Formula: C₁₁H₆FNO ) is a biaryl building block characterized by an electron-deficient benzonitrile core substituted with a furan ring at the ortho position and a labile fluorine atom at the para position.

This specific substitution pattern renders the compound a high-value scaffold for Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nitrile group activates the para-fluorine, allowing for the facile introduction of amine, ether, or thiol motifs. Furthermore, the ortho-furan moiety serves as a latent 1,4-dicarbonyl equivalent or a handle for oxidative cyclization, making this compound a critical intermediate in the synthesis of Adenosine A2A receptor antagonists (e.g., fused triazolotriazines) and kinase inhibitors.

Chemical Profile

| Property | Specification |

| Compound Name | 4-Fluoro-2-(furan-2-yl)benzonitrile |

| CAS Number | Not widely listed; Custom Synthesis Target |

| Molecular Formula | C₁₁H₆FNO |

| Molecular Weight | 187.17 g/mol |

| Core Scaffold | Biaryl (Phenyl-Furan) |

| Key Functionality | Activated Fluoride (SNAr handle), Nitrile (Cyclization handle) |

| Primary Precursors | 2-Bromo-4-fluorobenzonitrile (CAS 36267-75-9)2-Furanylboronic acid (CAS 13331-23-2) |

Synthesis & Manufacturing Protocol

The most robust route to 4-Fluoro-2-(furan-2-yl)benzonitrile is via a Suzuki-Miyaura Cross-Coupling reaction. This protocol prioritizes the preservation of the labile fluorine atom while establishing the biaryl bond.

Reagents & Materials

-

Substrate: 2-Bromo-4-fluorobenzonitrile [CAS: 36267-75-9] (1.0 equiv)

-

Coupling Partner: 2-Furanylboronic acid [CAS: 13331-23-2] (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding scales)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane (degassed)

Step-by-Step Protocol

-

Preparation: Charge a reaction vessel with 2-bromo-4-fluorobenzonitrile (1.0 eq) and 2-furanylboronic acid (1.2 eq) under an inert atmosphere (N₂ or Ar).

-

Solvation: Add degassed DME (0.2 M concentration relative to substrate).

-

Activation: Add the Pd catalyst (5 mol%). Stir for 5 minutes to ensure dispersion.

-

Basification: Add the aqueous Na₂CO₃ solution. The biphasic mixture requires vigorous stirring.

-

Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS.[1]

-

Checkpoint: The starting bromide should be consumed. The product typically elutes with a slightly lower Rf than the bromide due to the polar furan ring.

-

-

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography on silica gel. Elute with a gradient of 0–10% EtOAc in Hexanes.

-

Note: The product is a solid. Recrystallization from Ethanol/Hexane may be used for high-purity applications.

-

Mechanism of Action (Suzuki Cycle)

The following diagram illustrates the catalytic cycle, highlighting the oxidative addition to the aryl bromide and the reductive elimination to form the biaryl bond.

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 2-bromo-4-fluorobenzonitrile and 2-furanylboronic acid.

Analytical Characterization

To validate the synthesis, the following spectral data is expected:

| Method | Expected Signals / Features | Diagnostic Value |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.7–7.8 (m, 1H): H6 (Ar) adjacent to CN.δ 7.5 (d, 1H): Furan H5.δ 7.1–7.2 (m, 1H): H3 (Ar) between F and Furan.δ 6.9–7.0 (m, 1H): H5 (Ar).δ 6.8 (d, 1H): Furan H3.δ 6.5 (dd, 1H): Furan H4. | Furan Doublets: The distinct pattern of furan protons confirms biaryl formation.Coupling: H3 and H5 will show splitting due to ¹⁹F (J ≈ 8–10 Hz). |

| ¹⁹F NMR | δ -105 to -110 ppm: Single peak. | Confirms presence of Fluorine; shift indicates electron-deficient ring. |

| GC-MS / LC-MS | m/z = 187.1 [M]+ | Molecular ion confirmation. |

| IR Spectroscopy | ~2230 cm⁻¹: C≡N stretch.~1200 cm⁻¹: C-F stretch. | Verifies nitrile integrity post-coupling. |

Applications in Drug Discovery

This compound is a versatile "divergent" intermediate. Its utility lies in the orthogonal reactivity of its functional groups.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

The para-fluorine is highly activated by the ortho-nitrile and the electron-withdrawing nature of the furan ring (if oxidized) or simply the nitrile itself.

-

Reaction: Displacement of F⁻ with primary or secondary amines.

-

Product: 4-Amino-2-(furan-2-yl)benzonitrile derivatives.

-

Utility: This generates the core structure for many Adenosine Receptor Antagonists (e.g., analogs of Vipadenant or Preladenant) where the amino group is essential for hydrogen bonding within the receptor pocket.

Pathway B: Nitrile Cyclization

The nitrile group can react with nucleophiles (e.g., hydrazines, amidines) to form fused heterocycles.

-

Reaction: Condensation with hydrazine.

-

Product: 3-Amino-indazole or Pyrazolo[3,4-b]pyridine derivatives (if the furan is opened or involved).

Workflow Diagram: Divergent Synthesis

Caption: Divergent synthetic pathways utilizing the SNAr-active fluoride and the nitrile handle.

Safety & Handling

-

Toxicity: Benzonitriles are toxic by ingestion and inhalation. They may liberate cyanide upon metabolism or thermal decomposition.

-

Furan Sensitivity: The furan ring can be sensitive to strong acids (polymerization) and atmospheric oxygen over time (formation of peroxides/ring opening). Store under inert gas at 2–8°C.

-

Skin/Eye: The compound is an irritant. The presence of the reactive fluoride suggests potential for skin sensitization.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on Fluorine in drug design). Link

-

PubChem Compound Summary: "2-Bromo-4-fluorobenzonitrile" (Precursor). Link

-

PubChem Compound Summary: "2-Furanylboronic acid" (Precursor).[2] Link

Sources

Engineering Novel Fluorinated Biaryl Nitrile Scaffolds: A Technical Guide for Modern Drug Discovery

As the complexity of therapeutic targets increases, medicinal chemists must deploy highly optimized structural motifs to navigate the delicate balance between target affinity, metabolic stability, and pharmacokinetic viability. The fluorinated biaryl nitrile scaffold has emerged as a privileged structure in modern drug discovery. By fusing the unique stereoelectronic properties of fluorine with the robust, polar nature of the nitrile group across a rigid biaryl axis, this scaffold offers unparalleled opportunities for rational drug design.

As an Application Scientist, I have structured this technical guide to move beyond mere structural descriptions. Here, we will dissect the causality behind the physicochemical behavior of this scaffold, explore validated synthetic methodologies, and examine its translational impact in contemporary therapeutics.

Mechanistic Rationale: The Synergy of Fluorine and Nitrile

To understand why the fluorinated biaryl nitrile is so effective, we must isolate its core components and examine their synergistic effects within a biological system.

The "Fluorine Magic"

Currently, upwards of 20% of all pharmaceuticals on the market contain at least one fluorine atom[1]. The incorporation of fluorine is rarely accidental; it is a calculated maneuver to alter the molecule's stereoelectronics:

-

Metabolic Shielding: Replacing a metabolically labile hydrogen atom with fluorine (which possesses a highly stable C-F bond) effectively blocks cytochrome P450-mediated oxidation.

-

pKa Modulation: Due to its extreme electronegativity, fluorine exerts a strong inductive effect (-I), which can lower the pKa of proximal basic amines, thereby enhancing membrane permeability and oral bioavailability[1].

-

Conformational Control: The steric bulk of fluorine (intermediate between hydrogen and oxygen) can force the biaryl system out of coplanarity, locking the molecule into a bioactive conformation that minimizes entropic penalties upon binding.

The Nitrile Pharmacophore

The nitrile group (-C≡N) is found in over 30 prescribed pharmaceuticals and serves multiple, highly efficacious roles[2]:

-

Bioisosterism: The nitrile group acts as an excellent bioisostere for halogens and carbonyls. Its strong dipole moment mimics the polarization of halides, but its smaller van der Waals radius allows for tighter contacts within sterically restricted active sites[3].

-

Targeted Hydrogen Bonding: The sp-hybridized nitrogen is a potent hydrogen bond acceptor. Crystallographic data frequently reveals nitriles engaging in highly directional hydrogen bonds with the backbones of Serine or Arginine residues, or coordinating with structural water molecules[2].

-

Metabolic Robustness: Unlike esters or amides, which are susceptible to ubiquitous hydrolases, the nitrile group is metabolically robust and typically passes through the body unchanged, preventing premature clearance[2].

When these two functional groups are projected across a biaryl axis , the resulting scaffold provides a rigid vector. This rigidity allows precise spatial projection of the electron-withdrawing nitrile and the lipophilic fluorine into deep, hydrophobic protein pockets.

Caption: Synergistic physicochemical properties of the fluorinated biaryl nitrile scaffold.

Translational Applications in Drug Discovery

The versatility of this scaffold is best demonstrated through its successful deployment against diverse therapeutic targets. Below is a synthesized data table comparing key compounds that utilize this architecture.

Table 1: Quantitative Data & SAR of Fluorinated Biaryl Nitrile Derivatives

| Compound / Target | Scaffold Features | Biological Activity | Key Mechanistic Interactions |

| ML318 (PvdQ Acylase Inhibitor) | 4-fluorophenyl linked to a 2-chloropyridine nitrile core. | IC50 = 20 nM (in vitro) IC50 = 19 μM (whole cell) | Nitrile nitrogen H-bonds with Trp402 backbone; 4-fluorophenyl sits in a deep hydrophobic cavity[4]. |

| Tetracyclic Cathepsin K Inhibitor | Nonpeptidic biaryl nitrile. | Potent selective inhibition. | Nitrile acts as a reversible covalent/polar anchor in the active site, treating osteoporosis[5]. |

| Aminoalkoxybiphenyl-nitriles | Biaryl nitrile with aminoalkoxy side chains. | High target affinity. | Highly selective for human and rat Histamine H3 receptors, modulating CNS activity[6]. |

Deep Dive: ML318 and PvdQ Acylase

A prime example of rational design using this scaffold is ML318 , developed to combat multi-drug resistant Pseudomonas aeruginosa. The target, PvdQ acylase, is essential for the synthesis of pyoverdine, a siderophore required for iron acquisition[4].

Crystallographic analysis of PvdQ bound to ML318 reveals the exact causality behind the scaffold's efficacy: The biaryl axis projects the 4-fluorophenyl ring deep into the acyl-binding pocket, surrounded by hydrophobic residues (Leu169, Val374). Simultaneously, the nitrile moiety is directed into a tight ring formed by Pro401, Trp402, and Val403, where the main chain amine of Trp402 forms a critical hydrogen bond with the nitrile nitrogen[4]. The electron-withdrawing nature of the nitrile also polarizes the adjacent aromatic system, optimizing

Synthetic Methodology: The Suzuki-Miyaura Protocol

The construction of fluorinated biaryl nitriles is most reliably achieved via the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. However, coupling highly fluorinated aryl halides with nitrile-bearing boronic acids presents specific challenges:

-

Electron Deficiency: Polyfluorinated aryl halides are electron-deficient, which can slow down the initial oxidative addition step if the halide is a chloride or bromide.

-

Protodeboronation: Nitrile groups on the boronic acid partner are strongly electron-withdrawing, which can accelerate unwanted protodeboronation (destruction of the boronic acid) under basic aqueous conditions.

To overcome these, we utilize a highly active, pre-formed palladacycle catalyst (e.g., CataCXium® A Pd G3) and an anhydrous or carefully controlled biphasic solvent system[7].

Caption: Catalytic cycle for the Suzuki-Miyaura synthesis of fluorinated biaryl nitriles.

Self-Validating Protocol: Synthesis of a Model Fluorinated Biaryl Nitrile

Objective: Cross-coupling of 6-Bromo-2,3,4-trifluoroaniline with 4-cyanophenylboronic acid pinacol ester.

Reagents & Equivalents:

-

Electrophile: 6-Bromo-2,3,4-trifluoroaniline (1.0 equiv)

-

Nucleophile: 4-Cyanophenylboronic acid pinacol ester (1.5 equiv)

-

Catalyst: CataCXium® A Pd G3 (5 mol%)

-

Base: Cesium carbonate (

, 2.0 equiv) -

Solvent: Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: In a glovebox or under a positive pressure of dry Argon, add the 6-Bromo-2,3,4-trifluoroaniline, 4-cyanophenylboronic acid pinacol ester, CataCXium® A Pd G3, and

to a flame-dried Schlenk flask.-

Causality: CataCXium A Pd G3 is chosen because it rapidly activates to a mono-ligated Pd(0) species, which is highly efficient for the oxidative addition of sterically hindered, electron-deficient fluorinated halides[7].

-

-

Solvent Addition & Degassing: Add anhydrous 2-MeTHF to the vessel. Sparge the mixture with Argon for 15 minutes.

-

Causality: 2-MeTHF is an excellent, environmentally friendly solvent that easily solubilizes the bulky catalyst. Sparging is a critical self-validating step; failure to remove dissolved oxygen will result in the oxidation of the electron-rich phosphine ligand, killing the catalytic cycle and resulting in unreacted starting material.

-

-

Thermal Activation: Seal the vessel and heat the reaction mixture to 75 °C with vigorous stirring for 4–6 hours.

-

Causality: The cesium counterion from

enhances the nucleophilicity of the boronate complex, driving the transmetalation step forward faster than the competing protodeboronation of the nitrile-bearing boronic ester.

-

-

In-Process Control (IPC): At 4 hours, withdraw a 10 μL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.

-

Validation: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows >95% consumption of the bromotrifluoroaniline mass peak.

-

-

Workup & Isolation: Cool the reaction to room temperature. Filter the crude mixture through a tightly packed pad of Celite to remove precipitated inorganic salts and Pd black. Wash the pad thoroughly with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure fluorinated biaryl nitrile.

Conclusion

The fluorinated biaryl nitrile scaffold is not merely a structural curiosity; it is a highly engineered vector designed to overcome the most pressing challenges in medicinal chemistry—metabolic clearance, poor target affinity, and off-target toxicity. By understanding the independent and synergistic roles of the fluorine atom and the nitrile group, and by employing rigorous, mechanism-driven synthetic protocols like the optimized Suzuki-Miyaura coupling, drug development professionals can confidently leverage this scaffold to unlock novel therapeutic space.

References

-

Identification of Inhibitors of PvdQ, an Enzyme Involved in the Synthesis of the Siderophore Pyoverdine - PMC. National Institutes of Health (NIH). Available at:[Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. National Institutes of Health (NIH). Available at:[Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore | Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

-

Aminoalkoxybiphenylnitriles as histamine-3 receptor ligands - PubMed. National Institutes of Health (NIH). Available at:[Link]

-

Design and synthesis of tetracyclic nonpeptidic biaryl nitrile inhibitors of cathepsin K - PubMed. National Institutes of Health (NIH). Available at:[Link]

Sources

- 1. Thieme E-Books [thieme-connect.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Inhibitors of PvdQ, an Enzyme Involved in the Synthesis of the Siderophore Pyoverdine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of tetracyclic nonpeptidic biaryl nitrile inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aminoalkoxybiphenylnitriles as histamine-3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Foreword: The Strategic Importance of the Heteroaryl Benzonitrile Motif

An In-depth Technical Guide to the Synthesis of Heteroaryl-Substituted Benzonitriles

For Researchers, Scientists, and Drug Development Professionals

The fusion of a heteroaromatic ring with a benzonitrile scaffold gives rise to a class of molecules with profound implications in modern science. In medicinal chemistry, the nitrile group, a potent hydrogen bond acceptor and metabolic stabilizer, is a key pharmacophore in numerous approved drugs, including the anti-cancer agent Letrozole and the anti-HIV medication Rilpivirine.[1] The heteroaryl component, in turn, provides a versatile platform for modulating physicochemical properties and engaging in specific biological interactions, making this combined motif a privileged structure in drug discovery.[2] Beyond the pharmaceutical realm, these compounds are integral to the development of advanced materials, such as organic light-emitting diodes (OLEDs) and functional polymers, owing to their unique electronic and photophysical properties.

This guide, intended for the practicing researcher, offers a comprehensive overview of the principal synthetic strategies for accessing heteroaryl-substituted benzonitriles. It moves beyond a mere recitation of protocols to provide a deeper understanding of the underlying mechanistic principles and the rationale behind experimental design choices, empowering the reader to not only replicate but also innovate.

Chapter 1: Transition-Metal-Catalyzed Cyanation of Heteroaryl Halides: The Workhorse of Modern Synthesis

The direct introduction of a cyano group onto a heteroaromatic ring via transition-metal catalysis stands as the most robust and widely employed strategy for the synthesis of heteroaryl-substituted benzonitriles. This approach offers broad functional group tolerance and predictable reactivity, making it a cornerstone of both academic and industrial laboratories.

Palladium-Catalyzed Cyanation: A Legacy of Innovation

Since its inception, palladium-catalyzed cyanation has evolved into a highly refined and versatile methodology. The core of this transformation lies in a catalytic cycle that navigates the challenges of cyanide's propensity to poison the catalyst.[3]

Mechanism of Palladium-Catalyzed Cyanation

The generally accepted mechanism for palladium-catalyzed cyanation of a heteroaryl halide (HetAr-X) is depicted below:

Caption: The catalytic cycle for palladium-catalyzed cyanation of heteroaryl halides.

Experimental Considerations and Best Practices:

-

Choice of Cyanide Source: While historical methods employed highly toxic and often poorly soluble sources like NaCN or KCN, modern protocols favor zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[3][4] Zn(CN)₂ is less toxic and its transmetalation to palladium is often efficient. K₄[Fe(CN)₆] is an even safer, crystalline solid that releases cyanide in a controlled manner, minimizing catalyst inhibition.[3]

-

Ligand Selection: The choice of phosphine ligand is critical. Electron-rich, bulky ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) are often employed to promote the reductive elimination step and stabilize the palladium(0) species.

-

Solvent and Base: A variety of solvents can be used, with polar aprotic solvents like DMF, dioxane, and acetonitrile being common.[4] In some modern protocols, aqueous solvent mixtures are used to facilitate the dissolution of the cyanide source and promote the reaction at milder temperatures.[5][6]

Detailed Experimental Protocol: Palladium-Catalyzed Cyanation of 2-Bromopyridine

This protocol is a representative example of a modern palladium-catalyzed cyanation reaction.

-

Reaction Setup: To a dry Schlenk tube, add 2-bromopyridine (1.0 mmol), zinc cyanide (0.6 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

-

Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

-

Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

-

Reaction: Heat the reaction mixture to 120 °C and stir for 12 hours.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-cyanopyridine.

| Substrate | Product | Yield (%) | Reference |

| 2-Chloropyridine | 2-Cyanopyridine | 85 | [7] |

| 3-Bromothiophene | 3-Cyanothiophene | 92 | [3] |

| 5-Bromoindole | 5-Cyanoindole | 78 | [3] |

Nickel-Catalyzed Cyanation: A Sustainable Alternative

Nickel catalysis has emerged as a cost-effective and sustainable alternative to palladium for the cyanation of heteroaryl halides. Nickel catalysts can often cleave the more challenging C-Cl bond with higher efficiency.[7][8][9][10]

Mechanism of Nickel-Catalyzed Cyanation

The catalytic cycle for nickel-catalyzed cyanation is analogous to that of palladium, proceeding through a Ni(0)/Ni(II) cycle.

Caption: The catalytic cycle for nickel-catalyzed cyanation of heteroaryl chlorides.

Experimental Considerations and Best Practices:

-

Nickel Precursor: Inexpensive and air-stable nickel(II) salts like NiCl₂·6H₂O are commonly used in combination with a reducing agent (e.g., zinc powder) to generate the active Ni(0) species in situ.[7][9][10]

-

Additives: Additives such as 4-(dimethylamino)pyridine (DMAP) have been shown to be crucial for the success of some nickel-catalyzed cyanations, likely by facilitating the transmetalation step.[7][9][10]

-

Cyanide Source: Acetonitrile has been explored as a non-metallic and less toxic cyanide source in some nickel-catalyzed systems.[11]

Detailed Experimental Protocol: Nickel-Catalyzed Cyanation of 2-Chloroquinoline

-

Reaction Setup: In a glovebox, to a vial add NiCl₂(dppp) (0.05 mmol), zinc powder (1.5 mmol), and 2-chloroquinoline (1.0 mmol).

-

Solvent and Reagents: Add anhydrous DMAc (2 mL) and then add a solution of Zn(CN)₂ (0.6 mmol) in DMAc (3 mL).

-

Reaction: Seal the vial and heat at 80 °C for 24 hours.

-

Work-up: Cool the reaction to room temperature and quench with aqueous ammonia. Extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 2-cyanoquinoline.

| Substrate | Product | Yield (%) | Reference |

| 2-Chloropyridine | 2-Cyanopyridine | 95 | [7] |

| 4-Chlorobenzothiazole | 4-Cyanobenzothiazole | 88 | [7] |

| 6-Chloropurine | 6-Cyanopurine | 75 | [12] |

Chapter 2: Direct C-H Cyanation: The Frontier of Efficiency

Direct C-H functionalization represents a paradigm shift in synthetic chemistry, offering an atom- and step-economical approach to bond formation by avoiding the pre-functionalization of substrates.[13] In the context of heteroaryl benzonitrile synthesis, transition-metal-catalyzed C-H cyanation is a rapidly developing field.

Mechanism of Directed C-H Cyanation

These reactions typically employ a directing group on the heteroaromatic substrate to guide the metal catalyst to a specific C-H bond, usually in the ortho position.

Caption: A simplified workflow for directed C-H cyanation.

Experimental Considerations and Best Practices:

-

Directing Groups: A variety of directing groups can be employed, including pyridines, amides, and purines.[12][14] The choice of directing group is crucial for achieving high regioselectivity.

-

Catalyst Systems: While palladium and rhodium have been used, recent research has focused on more earth-abundant first-row transition metals like cobalt.[12]

-

Cyanating Agents: Electrophilic cyanating agents such as N-cyanosuccinimide (NCS) are often used in these transformations.[12]

Detailed Experimental Protocol: Cobalt-Catalyzed C-H Cyanation of a 6-Arylpurine

-

Reaction Setup: To a screw-capped vial, add the 6-arylpurine (0.2 mmol), Co(OAc)₂ (10 mol %), a ligand (e.g., a mono-N-protected amino acid, 20 mol %), and N-cyanosuccinimide (0.3 mmol).

-

Solvent: Add dichloroethane (1 mL).

-

Reaction: Heat the mixture at 100 °C for 16 hours.

-

Work-up: Cool to room temperature and concentrate under reduced pressure.

-

Purification: Purify the residue by preparative thin-layer chromatography to obtain the ortho-cyanated product.

Chapter 3: Classical Approaches: Time-Tested Reliability

While modern transition-metal-catalyzed methods often take center stage, classical named reactions for the synthesis of aryl nitriles remain valuable tools in the synthetic chemist's arsenal, particularly when specific starting materials are readily available.

The Sandmeyer Reaction: From Anilines to Nitriles

The Sandmeyer reaction provides a reliable route to heteroaryl nitriles from the corresponding primary amines via a diazonium salt intermediate.[15][16]

Detailed Experimental Protocol: Sandmeyer Cyanation of 4-Amino-2-chloropyridine

-

Diazotization: Suspend 4-amino-2-chloropyridine (10 mmol) in a mixture of concentrated HCl (30 mmol) and water. Cool to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (11 mmol) in water, maintaining the temperature below 5 °C. Stir for 30 minutes.[17]

-

Copper(I) Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide (12 mmol) in aqueous sodium cyanide.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A gas evolution will be observed.

-

Work-up: After gas evolution ceases, warm the mixture to 50 °C for 30 minutes. Cool, neutralize with sodium carbonate, and extract with an organic solvent (e.g., dichloromethane).

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield 2-chloro-4-cyanopyridine.

The Rosenmund-von Braun Reaction: A Direct Cyanation of Halides

This reaction involves the direct displacement of a halide with copper(I) cyanide, typically at elevated temperatures.[18][19] Modern protocols have been developed that utilize ligands to promote the reaction under milder conditions.[1][20]

Detailed Experimental Protocol: L-Proline-Promoted Rosenmund-von Braun Reaction of 3-Bromoquinoline

-

Reaction Setup: To a reaction vial, add 3-bromoquinoline (1 mmol), copper(I) cyanide (1.2 mmol), L-proline (0.2 mmol), and K₂CO₃ (2 mmol).

-

Solvent: Add anhydrous DMF (4 mL).

-

Reaction: Seal the vial and heat to 120 °C for 24 hours.

-

Work-up: Cool to room temperature and pour into aqueous ethylenediamine. Extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield 3-cyanoquinoline.[20]

Chapter 4: Alternative Strategies: Expanding the Synthetic Toolbox

Beyond the direct introduction of a cyano group, other powerful methods can be employed to construct the heteroaryl benzonitrile scaffold.

Suzuki-Miyaura Coupling: A Convergent Approach

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming C-C bonds. For the synthesis of heteroaryl-substituted benzonitriles, this involves the coupling of a heteroaryl halide with a cyanophenylboronic acid or ester.[21][22][23][24]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrazine with 4-Cyanophenylboronic Acid

-

Reaction Setup: To a microwave vial, add 2-chloropyrazine (1 mmol), 4-cyanophenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and sodium carbonate (2 mmol).

-

Solvent: Add a 3:1 mixture of DME and water (4 mL).

-

Reaction: Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.

-

Work-up: Cool to room temperature and dilute with water. Extract with ethyl acetate.

-

Purification: Dry the combined organic layers over MgSO₄, concentrate, and purify by column chromatography to yield 2-(4-cyanophenyl)pyrazine.

Conclusion: A Forward Look

The synthesis of heteroaryl-substituted benzonitriles is a dynamic and evolving field. While palladium- and nickel-catalyzed cyanations of heteroaryl halides remain the dominant strategies, the continued development of direct C-H functionalization methods promises a future of even more efficient and sustainable syntheses. The choice of synthetic route will always be guided by factors such as substrate availability, functional group compatibility, and scalability. It is the hope that this guide will serve as a valuable resource for researchers navigating these choices and contributing to the advancement of this important area of chemistry.

References

-

A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. [Link]

-

General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. Semantic Scholar. [Link]

-

Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Royal Society of Chemistry. [Link]

-

General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. Organic Chemistry Portal. [Link]

-

Directing group strategies in catalytic sp2 C–H cyanations: scope, mechanism and limitations. Royal Society of Chemistry. [Link]

-

Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications. [Link]

-

Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Royal Society of Chemistry. [Link]

-

Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Chemistry Portal. [Link]

-

Transition Metals Catalyzed Direct C-H Chalcogenation of Arenes and Heteroarenes. MDPI. [Link]

-

Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. SciSpace. [Link]

-

L-Proline-Promoted Rosenmund–von Braun Reaction. Thieme. [Link]

-

Cobalt-Catalyzed C–H Cyanation of (Hetero)arenes and 6-Arylpurines with N-Cyanosuccinimide as a New Cyanating Agent. ACS Publications. [Link]

-

General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. ResearchGate. [Link]

-

Ni-Catalyzed Cyanation of (Hetero)aryl Halides with Acetonitrile as Cyano Source. ACS Publications. [Link]

-

General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. PubMed. [Link]

-

Rosenmund-von Braun Reaction. SynArchive. [Link]

-

Rosenmund–von Braun reaction. Wikipedia. [Link]

-

Ligand-Promoted Rosenmund–von Braun Reaction. ResearchGate. [Link]

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. ACS Publications. [Link]

-

Direct and Site-Selective C-H Cyanation of (Hetero)arenes by a Nontoxic Cyano Source. Wiley Online Library. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

-

The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Missouri-St. Louis. [Link]

-

Suzuki coupling of heteroaryl halides with aryl boronic acids. ResearchGate. [Link]

-

A safe and reliable procedure for the iododeamination of aromatic and heteroaromatic amines in a continuous flow reactor. ResearchGate. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. University of Northern Colorado. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Direct and Site-Selective C-H Cyanation of (Hetero)arenes by a Nontoxic Cyano Source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 7. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP [organic-chemistry.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Directing group strategies in catalytic sp2 C–H cyanations: scope, mechanism and limitations - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 14. eurekaselect.com [eurekaselect.com]

- 15. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. web.mnstate.edu [web.mnstate.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. synarchive.com [synarchive.com]

- 19. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 20. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 21. Suzuki Coupling [organic-chemistry.org]

- 22. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. rose-hulman.edu [rose-hulman.edu]

- 24. pdf.benchchem.com [pdf.benchchem.com]

Synthetic Pathways: Accessing Furan-Substituted Fluorobenzonitriles

An In-depth Technical Guide to the Electronic Properties of Furan-Substituted Fluorobenzonitriles for Advanced Drug Discovery

This guide provides a comprehensive framework for the synthesis, characterization, and computational analysis of furan-substituted fluorobenzonitriles. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the potential of this novel class of compounds. By integrating the electron-rich characteristics of the furan moiety with the electron-withdrawing properties of the fluorobenzonitrile scaffold, we anticipate the emergence of unique electronic and photophysical behaviors with significant implications for therapeutic applications.

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Furan and its derivatives are versatile scaffolds in numerous bioactive compounds, valued for their electron-rich nature and ability to engage in various biological interactions.[3][4] This guide outlines a systematic approach to understanding the electronic synergy between these two key components.

The synthesis of furan-substituted fluorobenzonitriles can be approached through several established methodologies in organic chemistry. The choice of a specific route will depend on the desired substitution pattern and the availability of starting materials. A general and robust approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

Proposed Synthetic Protocol: Suzuki Cross-Coupling

This protocol outlines the synthesis of a model compound, 2-(furan-2-yl)-4-fluorobenzonitrile.

Step 1: Synthesis of Furan-2-boronic acid.

-

Dissolve furan in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add n-butyllithium (n-BuLi) and stir for 1 hour at -78 °C.

-

Add triisopropyl borate and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with aqueous HCl and extract the product with an organic solvent.

-

Purify the resulting furan-2-boronic acid by recrystallization or column chromatography.

Step 2: Suzuki Cross-Coupling.

-

In a reaction vessel, combine furan-2-boronic acid, 2-bromo-4-fluorobenzonitrile, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ or K₂CO₃).

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Heat the mixture under reflux until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture, perform an aqueous workup, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield the desired furan-substituted fluorobenzonitrile.

Diagram of the Proposed Synthetic Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijabbr.com [ijabbr.com]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

4-Fluoro-2-(furan-2-yl)benzonitrile: Structural Informatics, Synthesis, and Applications in Drug Discovery

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) frequently relies on privileged scaffolds that offer predictable reactivity and desirable physicochemical properties. 4-Fluoro-2-(furan-2-yl)benzonitrile is a highly versatile heterobiaryl building block. It combines the strong electron-withdrawing properties of a nitrile group, the metabolic stability and specific reactivity of a fluorine atom, and the bioisosteric potential of a furan ring.

This whitepaper provides an authoritative guide to the structural informatics (SMILES, InChI), synthetic methodologies, and downstream applications of this compound. By leveraging these insights, drug development professionals can accelerate hit-to-lead optimization and design highly functionalized therapeutic agents.

Chemical Identity & Structural Informatics

Accurate structural representation is critical for computational chemistry, molecular docking, and intellectual property documentation. Below is the definitive structural data for 4-Fluoro-2-(furan-2-yl)benzonitrile.

Quantitative Physicochemical Data

The following table summarizes the core chemical identifiers and calculated physicochemical properties essential for Lipinski's Rule of Five evaluations.

| Property | Value |

| Chemical Name | 4-Fluoro-2-(furan-2-yl)benzonitrile |

| Molecular Formula | C₁₁H₆FNO |

| Molecular Weight | 187.17 g/mol |

| Exact Mass | 187.0433 Da |

| Canonical SMILES | N#Cc1c(c2ccco2)cc(F)cc1 |

| Standard InChI | InChI=1S/C11H6FNO/c12-9-3-4-10(7-13)11(5-9)8-1-2-6-14-8/h1-6H |

| Topological Polar Surface Area (tPSA) | 36.9 Ų |

| H-Bond Donors | 0 |

| H-Bond Acceptors | 3 (N, O, F) |

Note: The SMILES string N#Cc1c(c2ccco2)cc(F)cc1 explicitly denotes the ortho-relationship between the nitrile (C1) and the furan ring (C2), with the fluorine atom positioned para to the nitrile (C4).

Strategic Synthesis: Suzuki-Miyaura Cross-Coupling

The most robust and modular approach to synthesizing 4-Fluoro-2-(furan-2-yl)benzonitrile is via the Suzuki-Miyaura cross-coupling of 2-bromo-4-fluorobenzonitrile with furan-2-boronic acid.

Mechanistic Rationale & Causality

-

Catalyst Selection [Pd(dppf)Cl₂]: The use of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is deliberate. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the rate-limiting reductive elimination step. This is crucial for overcoming the steric hindrance inherent in ortho-substituted aryl halides.

-

Base and Solvent System (K₂CO₃ in Dioxane/H₂O): A biphasic system is employed. The water dissolves the inorganic base (K₂CO₃), which is necessary to convert the neutral furan-2-boronic acid into the reactive, electron-rich boronate complex [Ar-B(OH)₃]⁻. This activation is an absolute requirement for successful transmetalation.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling yielding the target heterobiaryl.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure high yield and purity.

-

Preparation & Degassing: In a flame-dried Schlenk flask, combine 2-bromo-4-fluorobenzonitrile (1.0 equiv) and furan-2-boronic acid (1.2 equiv). Add a solvent mixture of 1,4-dioxane and water (4:1 v/v). Causality: Degas the mixture by sparging with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species into an inactive Pd(II)-peroxo complex.

-

Catalyst & Base Addition: Add K₂CO₃ (2.5 equiv) and Pd(dppf)Cl₂ (0.05 equiv). Seal the flask under Argon.

-

Thermal Activation: Heat the reaction mixture to 90 °C. Causality: This temperature provides sufficient thermal energy to drive the oxidative addition into the sterically encumbered C-Br bond without causing thermal degradation of the sensitive furan ring.

-

Reaction Monitoring: Monitor via LC-MS or TLC (Hexanes/EtOAc 8:2). The reaction is self-validating: the disappearance of the starting material mass (m/z ~200) and the emergence of the product mass (m/z 188 [M+H]⁺) confirms conversion.

-

Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography to yield the pure product.

Orthogonal Reactivity & Downstream Applications

The true value of 4-Fluoro-2-(furan-2-yl)benzonitrile lies in its three orthogonal reactive sites. Fluorinated benzonitriles are foundational building blocks in the synthesis of advanced APIs, such as the anti-diabetic agent trelagliptin [1], and various anti-inflammatory drugs [2].

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the para-nitrile group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the benzene ring. This highly activates the C4-fluorine atom toward SNAr [3]. Reacting the core molecule with secondary amines (e.g., piperazine derivatives) yields 4-amino-2-(furan-2-yl)benzonitriles, a common motif in kinase inhibitors.

Nitrile Derivatization

The nitrile group can be converted into a tetrazole via [3+2] cycloaddition with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in DMF at 120 °C. Tetrazoles are bioisosteres of carboxylic acids, widely used in Angiotensin II receptor blockers (ARBs).

Furan Ring Manipulations

The furan ring can act as a diene in Diels-Alder reactions to form bridged bicyclic systems, or it can be oxidatively cleaved (using RuCl₃/NaIO₄) to yield the corresponding carboxylic acid, providing a handle for amide coupling.

Caption: Divergent synthetic pathways demonstrating orthogonal reactivity of the core scaffold.

Pharmacological Relevance

In medicinal chemistry, the incorporation of this specific scaffold serves multiple strategic purposes:

-

Metabolic Stability: The strategic placement of fluorine blocks cytochrome P450-mediated oxidation at the para-position, increasing the drug's half-life [4].

-

Lipophilicity Modulation: The furan ring serves as a less lipophilic bioisostere for a phenyl ring, improving aqueous solubility while maintaining the necessary pi-pi stacking interactions with target protein active sites.

By utilizing 4-Fluoro-2-(furan-2-yl)benzonitrile, researchers gain access to a highly programmable chemical space, enabling the rapid generation of diverse, drug-like compound libraries.

References

- "4-Fluoro-2-methylbenzonitrile | CAS 147754-12-9 | Ossila." Ossila.

- "2-Chloro-4-fluorobenzonitrile - Chem-Impex." Chem-Impex International.

- "4-Fluorobenzonitrile 99 1194-02-1 - Sigma-Aldrich." Sigma-Aldrich.

- "4-Fluoro-2-(trifluoromethyl)benzonitrile 194853-86-6 - TCI Chemicals." TCI America.

Biaryl motifs in drug discovery: furan-benzonitrile systems

The Furan-Benzonitrile System: Synthesis, Stability, and Medicinal Application

Executive Summary

The biaryl scaffold is a cornerstone of modern medicinal chemistry, yet the specific fusion of furan and benzonitrile moieties represents a high-reward, high-risk structural motif. This guide analyzes the furan-benzonitrile system, a scaffold that offers distinct bioisosteric advantages over biphenyl systems—specifically reduced lipophilicity (logP) and enhanced hydrogen bond acceptor capability. However, this utility is counterbalanced by the metabolic liability of the furan ring.

This whitepaper provides a technical roadmap for navigating these challenges. We detail the mechanistic basis for furan toxicity, strategies to mitigate it via electronic deactivation (the "nitrile effect"), and a robust, self-validating synthetic protocol for accessing these systems.

Structural & Medicinal Chemistry Rationale[1][2][3][4][5][6]

The furan-benzonitrile motif is rarely selected by accident; it is a deliberate design choice intended to solve specific multiparametric optimization (MPO) problems.

1.1 Bioisosterism and Physicochemical Properties

Replacing a phenyl ring with a furan ring (phenyl-to-furan switch) significantly alters the physicochemical profile of a lead compound.

-

Lipophilicity Reduction: Furan is less lipophilic than benzene. This substitution typically lowers cLogP by 0.5–1.0 units, improving solubility and reducing non-specific protein binding.

-

Geometry: The C–O–C bond angle in furan (~106°) is tighter than the C–C–C angle in benzene (120°). This "scaffold contraction" can be critical for inducing fit within tight binding pockets, such as the ATP-binding site of kinases or the orthosteric sites of GPCRs.

-

The Nitrile "Anchor": The benzonitrile moiety serves two distinct roles:

-

H-Bond Acceptor: The linear geometry of the cyano group (C≡N) projects the nitrogen lone pair into a distinct vector, often capturing water-mediated bridges or direct interactions with backbone amides (e.g., hinge regions in kinases).

-

Covalent Warhead: In protease inhibitors (e.g., Cathepsin K), the nitrile carbon is electrophilic enough to undergo reversible covalent attack by catalytic cysteines, forming a thioimidate adduct.

-

Table 1: Physicochemical Comparison of Biaryl Motifs

| Property | Biphenyl (Ref) | Phenyl-Furan | Furan-Benzonitrile |

| Electronic Character | Neutral / Aromatic | Electron-Rich (Furan) | Polarized / Electron-Deficient |

| H-Bond Potential | None | Weak Acceptor (O) | Strong Acceptor (CN + O) |

| Metabolic Risk | Low (unless substituted) | High (Epoxidation) | Manageable (EWG stabilized) |

| Solubility | Low | Moderate | High |

Metabolic Liability & Toxicology: The "Elephant in the Room"

The primary hesitation in deploying furan rings is the risk of bioactivation. Furan is a structural alert due to its potential to be oxidized by Cytochrome P450 enzymes (specifically CYP2E1) into reactive metabolites.[1]